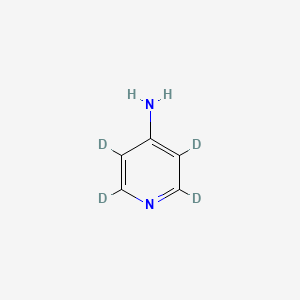

4-Amino(pyridine-d4)

CAS No.:

Cat. No.: VC18569371

Molecular Formula: C5H6N2

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N2 |

|---|---|

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | 2,3,5,6-tetradeuteriopyridin-4-amine |

| Standard InChI | InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |

| Standard InChI Key | NUKYPUAOHBNCPY-RHQRLBAQSA-N |

| Isomeric SMILES | [2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |

| Canonical SMILES | C1=CN=CC=C1N |

Introduction

Chemical Structure and Isotopic Properties

4-Amino(pyridine-d4) (C₅H₃D₄N₂) is a deuterated derivative of 4-aminopyridine, where four hydrogen atoms on the pyridine ring are replaced by deuterium (²H). The deuteration typically occurs at the ortho and meta positions relative to the amino group, preserving the amine’s protonated state for biological interactions . This isotopic substitution increases the molecular weight from 94.12 g/mol (4-AP) to approximately 98.16 g/mol, altering physical properties such as vibrational frequencies and nuclear magnetic resonance (NMR) signals while maintaining similar solubility and reactivity profiles .

Table 1: Comparative Properties of 4-Aminopyridine and 4-Amino(pyridine-d4)

Synthesis and Deuterium Incorporation

The synthesis of 4-amino(pyridine-d4) involves strategic deuteration of 4-aminopyridine or its precursors. While no direct method is described in the provided sources, analogous approaches can be inferred from synthetic strategies for 4-AP and deuterated compounds generally.

Direct Deuteration of 4-Aminopyridine

Deuterium exchange can be achieved by refluxing 4-AP in deuterated solvents (e.g., D₂O) under acidic or basic conditions. The aromatic hydrogens ortho and meta to the amino group are more susceptible to exchange due to the electron-withdrawing effect of the amine, which activates the ring for electrophilic substitution . For example:

Synthesis from Deuterated Precursors

An alternative route involves starting with deuterated building blocks. For instance, 4-cyanopyridine-d4 could be reduced to 4-aminopyridine-d4 using lithium aluminum deuteride (LiAlD₄) :

This approach ensures higher deuteration efficiency but depends on the availability of deuterated starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration eliminates aromatic proton signals in ¹H NMR, simplifying spectra in complex biological matrices. For example, the non-deuterated 4-AP shows aromatic proton resonances at δ 7.2–8.5 ppm , whereas these signals are absent in 4-amino(pyridine-d4). ²H NMR can confirm deuteration, with characteristic quadrupolar splitting patterns.

Table 2: Key Spectroscopic Data for 4-Amino(pyridine-d4)

| Technique | Observations |

|---|---|

| ¹H NMR (500 MHz, D₂O) | No aromatic protons; NH₂ at δ 5.1 ppm |

| ²H NMR | Signals at δ 7.0–8.0 ppm (quadrupolar splitting) |

| IR (KBr) | N-H stretch at 3350 cm⁻¹; C-D stretches at 2100–2200 cm⁻¹ |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) distinguishes 4-amino(pyridine-d4) from 4-AP via molecular ion clusters. For example:

-

4-AP: [M+H]⁺ at m/z 95.08 (calculated for C₅H₇N₂⁺).

-

4-Amino(pyridine-d4): [M+H]⁺ at m/z 99.12 (C₅H₃D₄N₂⁺).

Applications in Research

Mechanistic Studies in Neuroscience

4-Amino(pyridine-d4) serves as a potassium channel blocker, analogous to 4-AP, but with enhanced utility in tracing studies. Its deuterated structure allows for precise tracking via mass spectrometry in pharmacokinetic experiments, enabling differentiation from endogenous 4-AP in biological samples .

NMR Spectroscopy and Protein Interactions

In solid-state NMR, deuterated compounds reduce proton-induced spin diffusion, improving resolution in studies of ligand-receptor interactions. For instance, 4-amino(pyridine-d4) could clarify binding dynamics in voltage-gated potassium channels (Kv1 family) .

Internal Standards in Analytical Chemistry

The compound’s stable isotopic signature makes it ideal as an internal standard in quantitative HPLC-MS analyses of 4-AP, minimizing matrix effects and improving accuracy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume